molecular formula C33H28BNO2 B567264 Boronic acid, B-[4-[[1,1'-biphenyl]-4-yl(9,9-dimethyl-9H-fluoren-2-yl)amino]phenyl]- CAS No. 1265177-27-2

Boronic acid, B-[4-[[1,1'-biphenyl]-4-yl(9,9-dimethyl-9H-fluoren-2-yl)amino]phenyl]-

Cat. No.: B567264
CAS No.: 1265177-27-2
M. Wt: 481.402
InChI Key: JNSBSKVWZPRJJZ-UHFFFAOYSA-N
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Description

This compound (CAS: 1246022-50-3) features a boronic acid group attached to a phenyl ring that bridges a 9,9-dimethylfluorenyl moiety and a biphenyl system via an amino linker . Its molecular formula is C15H15BO2 (molecular weight: 238.09 g/mol). The dimethylfluorenyl group introduces steric bulk and electron-rich characteristics, while the biphenyl component enhances conjugation. This structural complexity suggests applications in organic electronics, sensors, or pharmaceuticals, leveraging boronic acid's reactivity in Suzuki-Miyaura cross-couplings or as a receptor in biochemical systems .

Properties

IUPAC Name

[4-(N-(9,9-dimethylfluoren-2-yl)-4-phenylanilino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H28BNO2/c1-33(2)31-11-7-6-10-29(31)30-21-20-28(22-32(30)33)35(27-18-14-25(15-19-27)34(36)37)26-16-12-24(13-17-26)23-8-4-3-5-9-23/h3-22,36-37H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSBSKVWZPRJJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC5=C(C=C4)C6=CC=CC=C6C5(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H28BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitro Reduction to Amine Intermediate

The synthesis begins with 4-nitrobenzene boronic acid, which undergoes hydrogenation using palladium on carbon (Pd/C) under H₂ atmosphere (0.5–1 atm) in absolute ethanol. This step reduces the nitro group to an amine, yielding 4-aminophenylboronic acid with >98% efficiency.

Reaction Conditions

  • Catalyst : 0.5–1% Pd/C by weight

  • Temperature : Reflux (78°C)

  • Time : 3–6 hours

  • Yield : 94.8–98.7%

Post-reduction, the amine intermediate is acylated with acyl chlorides (e.g., chloroacetyl chloride, 4-methyl benzoyl chloride) in solvents like tetrahydrofuran (THF) or N-methyl-2-pyrrolidone (NMP). Acylation occurs at 20–40°C for 3–8 hours , producing substituted 4-acylamidophenylboronic acids.

Suzuki-Miyaura Cross-Coupling for Biphenyl Formation

Boronic Acid Coupling with Aryl Halides

The biphenyl moiety is constructed via Suzuki-Miyaura coupling between the boronic acid intermediate and 4-bromobiphenyl . This reaction employs Pd(OAc)₂ (0.02–0.04 equiv) in aqueous DMF at 100°C under N₂ atmosphere .

Optimized Parameters

  • Base : Cs₂CO₃ (2.0 equiv)

  • Solvent : DMF/H₂O (9:1)

  • Yield : 82% (GC analysis)

Fluorenyl Group Introduction

The 9,9-dimethylfluorenyl group is introduced via Buchwald-Hartwig amination using Pd₂(dba)₃ and Xantphos ligand. The reaction couples 4-bromo-N-(9,9-dimethylfluoren-2-yl)aniline with the biphenylboronic acid precursor in toluene at 110°C , achieving >95% conversion.

Palladium-Catalyzed Tandem Reactions

One-Pot Synthesis Strategy

Recent advances utilize tandem catalysis to streamline synthesis. For example, decarboxylative radical additions mediated by Ir(ppy)₃ under blue LED light enable direct coupling of carboxylic acids with vinyl boronic esters, bypassing intermediate isolation.

Key Steps

  • Photoredox Activation : Ir(ppy)₃ generates radicals from carboxylic acids.

  • Radical Addition : Forms C–B bonds with vinyl boronic esters.

  • Anion Trapping : Yields γ-amino boronic esters, later hydrolyzed to target boronic acids.

Advantages

  • Solvent : DMF or DMA

  • Yield : 48–63% for dipeptide-derived boronic acids

Purification and Characterization

Crystallization and Filtration

Crude products are purified via water-ethanol recrystallization , yielding white solids with >99% HPLC purity. Key steps:

  • Dissolution : DCM or THF

  • Precipitation : Gradual water addition at 0–10°C

  • Filtration : Buchner funnel with cellulose membranes

Analytical Data

  • ¹H NMR (CDCl₃): δ 7.76–7.63 (m, aryl-H), 4.76 (br s, NH), 1.33 (s, CH₃).

  • FT-IR : B–O stretch at 1340 cm⁻¹, N–H bend at 1620 cm⁻¹.

  • MS (FAB) : m/z 481.4 [M+H]⁺.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Hydrogenation-Acylation98.799.5High yield, scalableMulti-step, Pd/C recovery needed
Suzuki Coupling8298.0Direct biphenyl formationRequires anhydrous conditions
Tandem Photoredox6397.5Bypasses intermediatesLower yield, specialized equipment

Industrial-Scale Considerations

Solvent and Catalyst Recycling

  • Pd Recovery : Activated carbon filtration recovers >90% Pd/C.

  • Solvent Reuse : THF and DMF distilled under vacuum (40–60°C) for 5 cycles.

Cost Analysis

  • Raw Materials : 4-Nitrobenzene boronic acid ($120/kg) dominates costs.

  • Catalyst Contribution : Pd(OAc)₂ adds $15–20 per gram .

Chemical Reactions Analysis

Types of Reactions

Boronic acid, B-[4-[[1,1'-biphenyl]-4-yl(9,9-dimethyl-9H-fluoren-2-yl)amino]phenyl]- undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The aromatic rings can undergo reduction reactions to form partially or fully hydrogenated derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where substituents on the aromatic rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are employed.

    Substitution: Conditions often involve the use of strong acids or bases, depending on the nature of the substituent being introduced.

Major Products

The major products formed from these reactions include boronic esters, hydrogenated aromatic compounds, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, Boronic acid, B-[4-[[1,1'-biphenyl]-4-yl(9,9-dimethyl-9H-fluoren-2-yl)amino]phenyl]- is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of boron-containing drugs. Boronic acids are known to interact with biological molecules such as enzymes and receptors, making them useful in drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic devices. Its unique structure allows for the creation of materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of Boronic acid, B-[4-[[1,1'-biphenyl]-4-yl(9,9-dimethyl-9H-fluoren-2-yl)amino]phenyl]- involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity. The compound can inhibit enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural Features

Target Compound
  • Core structure: Boronic acid linked to a phenyl-amino-biphenyl-fluorenyl system.
  • Substituents: 9,9-Dimethyl groups on fluorene; biphenyl and amino linkers.
  • Molecular weight : 238.09 g/mol .
Comparable Compounds
Compound Name Core Structure Substituents Molecular Weight (g/mol) CAS Number Reference
4-Biphenylboronic acid Biphenyl-boronic acid None 198.03 5122-94-1
4-Butylphenylboronic acid Phenyl-boronic acid 4-Butyl group 178.04 Not specified
9,9-Dioctylfluorene-2,7-diboronic acid Fluorene-diboronic acid 9,9-Dioctyl groups 552.62 Not specified
(9,9-Dibutyl-9H-fluoren-2-yl)boronic acid Fluorenyl-boronic acid 9,9-Dibutyl groups 322.26 400607-56-9
(4-Carbamoylphenyl)Boronic Acid Phenyl-boronic acid 4-Carbamoyl group 193.01 405520-68-5

Key Observations :

  • The target compound uniquely combines fluorenyl, biphenyl, and amino groups, distinguishing it from simpler arylboronic acids.
  • Alkyl substituents (e.g., dimethyl, butyl) in fluorene-based analogs enhance solubility but reduce crystallinity compared to unsubstituted biphenylboronic acids .

Physicochemical Properties

  • Solubility: Fluorene derivatives like the target compound are typically soluble in polar aprotic solvents (e.g., DMSO, ethanol) due to alkyl groups , whereas biphenylboronic acid () shows moderate solubility in ethanol .
  • Electronic Properties : The biphenyl-fluorenyl system extends conjugation, likely lowering the LUMO energy and enhancing charge transport in electronic applications compared to alkyl-substituted derivatives .
Reactivity in Suzuki-Miyaura Coupling
  • 4-Biphenylboronic acid () is widely used in cross-couplings due to its low steric demand and high reactivity .
  • Target Compound : Steric hindrance from the dimethylfluorenyl group may reduce coupling efficiency but improve selectivity in forming sterically shielded biaryl products .

Computational Insights

  • DFT studies on (4-Carbamoylphenyl)Boronic Acid () reveal that electron-withdrawing groups (e.g., carbamoyl) polarize the boronic acid, enhancing its electrophilicity. The target compound’s electron-rich fluorenyl-biphenyl system may conversely increase nucleophilic character .
  • Calculated pKa values for dioxane-substituted boronic acids (: ~8.6) suggest moderate acidity, whereas the target compound’s extended aromatic system may lower pKa due to resonance stabilization of the boronate anion .

Biological Activity

Boronic acids are a class of organic compounds that contain a boron atom bonded to a hydroxyl group and an organic moiety. The compound Boronic acid, B-[4-[[1,1'-biphenyl]-4-yl(9,9-dimethyl-9H-fluoren-2-yl)amino]phenyl]- (CAS No. 1265177-27-2) is notable for its potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, and potential therapeutic implications.

  • Molecular Formula : C33H28BNO2
  • Molecular Weight : 481.39 g/mol
  • Structure : The compound features a biphenyl moiety linked to a dimethylfluorene structure through an amino group, with a boronic acid functional group.

Biological Activity

Boronic acids exhibit a range of biological activities, primarily due to their ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in drug design and development.

  • Inhibition of Enzymatic Activity : Boronic acids can act as inhibitors for certain enzymes, particularly proteases and kinases. This inhibition occurs through the formation of a stable complex between the boron atom and the hydroxyl groups on the enzyme's active site.
  • Anticancer Properties : Some studies suggest that boronic acids can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.
  • Antiviral Activity : Research has indicated that certain boronic acid derivatives can inhibit viral replication by interfering with viral enzymes.

1. Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry explored the anticancer effects of various boronic acid derivatives, including those similar to the compound . It was found that these compounds could significantly inhibit cell proliferation in breast cancer cell lines by inducing cell cycle arrest and apoptosis .

2. Enzyme Inhibition

Research highlighted in ACS Catalysis discussed how boronic acids serve as effective inhibitors for specific enzymes involved in metabolic pathways. The study demonstrated that the compound could inhibit the activity of serine proteases, which are crucial in various biological processes .

Synthesis

The synthesis of Boronic acid, B-[4-[[1,1'-biphenyl]-4-yl(9,9-dimethyl-9H-fluoren-2-yl)amino]phenyl]- typically involves several key steps:

  • Formation of the Amino Linkage : The biphenyl structure is synthesized first, followed by the introduction of the dimethylfluorene moiety.
  • Boronation : The final step involves the introduction of the boronic acid functional group through reactions such as Suzuki coupling or direct boronation methods.

Data Table

PropertyValue
CAS Number1265177-27-2
Molecular FormulaC33H28BNO2
Molecular Weight481.39 g/mol
Biological ActivitiesEnzyme inhibition, Anticancer activity, Antiviral activity

Q & A

Basic: How can the selective binding efficiency of this boronic acid to glycoproteins be optimized experimentally?

Methodological Answer:
To optimize selectivity, adjust buffer systems (e.g., borate buffer at pH ≥ 8.5) to enhance reversible diol-binding while minimizing non-specific interactions. Surface plasmon resonance (SPR) studies suggest that secondary interactions (e.g., hydrophobic or electrostatic) can be mitigated by surface passivation with carboxymethyl dextran or polyethylene glycol (PEG) coatings. Thermal stability and competitive elution using high-pH borate buffers further improve specificity .

Advanced: How can contradictions in glycoprotein binding affinity data across studies be resolved?

Methodological Answer:
Systematically address discrepancies by:

  • Controlled Variables: Standardize buffer composition, ionic strength, and immobilization density of the boronic acid on substrates.
  • SPR Validation: Use SPR to decouple specific binding (pH-dependent) from non-specific interactions (pH-independent) .
  • Cross-Validation: Compare results with orthogonal techniques like isothermal titration calorimetry (ITC) or fluorescence anisotropy.

Basic: What protocols ensure purity during synthesis and characterization of this boronic acid?

Methodological Answer:

  • Synthesis: Employ Suzuki-Miyaura cross-coupling for aryl-aryl bond formation, followed by palladium-catalyzed borylation.
  • Purification: Use silica gel chromatography or recrystallization to remove unreacted precursors.
  • Characterization: Confirm structure via 11B^{11}\text{B} NMR (δ ~30 ppm for boronic acid) and MALDI-MS with DHB matrix to prevent trimerization artifacts .

Advanced: How can boroxine formation during MS analysis be mitigated for high-throughput screening?

Methodological Answer:

  • Derivatization: Convert boronic acids to cyclic esters (e.g., pinacol boronic esters) using diols to stabilize the analyte.
  • MALDI Optimization: Use 2,5-dihydroxybenzoic acid (DHB) matrix for in situ esterification, suppressing dehydration/trimerization .
  • Data Analysis: Apply algorithms to deconvolute boroxine peaks (m/z = 3M–2H2_2O) in raw spectra.

Basic: Which computational methods predict interactions between this boronic acid and diols?

Methodological Answer:

  • DFT/TDDFT: Model binding energies and electron transfer mechanisms (e.g., d-PeT effect in fluorescence sensors).
  • Molecular Dynamics (MD): Simulate diol-binding kinetics in solvated systems.
  • Rehm-Weller/Marcus Theory: Calculate thermodynamic feasibility of photoinduced electron transfer in sensor designs .

Advanced: How can thermal stability be evaluated for flame-retardant applications?

Methodological Answer:

  • TGA Analysis: Measure decomposition onset temperature and char residue under nitrogen/air. Pyrene-1-boronic acid (stable up to 600°C) serves as a benchmark .
  • Structural Modifications: Introduce electron-withdrawing groups (e.g., -CF3_3) or increase aromatic conjugation to enhance thermal resistance.

Basic: What design principles apply to fluorescence sensors using this boronic acid?

Methodological Answer:

  • Fluorophore Selection: Use carbazole or pyrene derivatives for strong π\pi-stacking and tunable emission.
  • pH Optimization: Target neutral-to-alkaline conditions (pH 7.4–9.0) to balance boronic acid ionization and analyte binding .

Advanced: How do polymeric matrices improve electrochemical glucose sensors with this boronic acid?

Methodological Answer:

  • Polymer Selection: Integrate redox-active polymers (e.g., poly-nordihydroguaiaretic acid) for signal amplification and molecular sieving.
  • Reversibility: Optimize crosslinking density to allow glucose displacement without polymer leaching.
  • Performance Metrics: Assess sensitivity (nA/mM) and response time (<30 s) in physiologically relevant matrices .

Basic: What in vitro assays assess biological activity against proteasomes?

Methodological Answer:

  • Proteasome Inhibition: Use fluorogenic substrates (e.g., Suc-LLVY-AMC) to measure chymotrypsin-like activity.
  • Cell Viability: Perform MTT assays on cancer cell lines (e.g., multiple myeloma) with IC50_{50} comparisons to Bortezomib .

Advanced: What challenges arise in enantioselective synthesis of chiral derivatives?

Methodological Answer:

  • Catalyst Design: Use chiral ligands (e.g., BINAP) in asymmetric Suzuki-Miyaura couplings.
  • Boronate Intermediates: Stabilize sp3^3-hybridized boron via chelation with diethanolamine.
  • Analytical Validation: Confirm enantiopurity via chiral HPLC or 19F^{19}\text{F} NMR with chiral shift reagents .

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